
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a phenyl group and a 4-methoxybenzylamine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazoline with phenylboronic acid in the presence of a palladium catalyst.
Attachment of the 4-Methoxybenzylamine Moiety: The final step involves the nucleophilic substitution reaction between the quinazoline derivative and 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core and the methoxybenzylamine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and disrupting cellular processes.
相似化合物的比较
Similar Compounds
N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives: These compounds share the 4-methoxybenzyl moiety and exhibit similar biological activities.
Phenylboronic Ester Derivatives: These compounds have a phenyl group and are used in similar synthetic applications.
Uniqueness
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its quinazoline core is particularly significant in medicinal chemistry for its role in enzyme inhibition and potential therapeutic applications.
属性
CAS 编号 |
853310-73-3 |
|---|---|
分子式 |
C22H19N3O |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C22H19N3O/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,24,25) |
InChI 键 |
VJFBCQCTNROCJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)


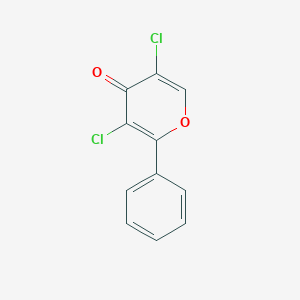
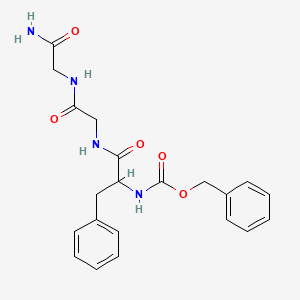
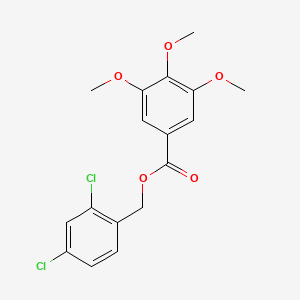
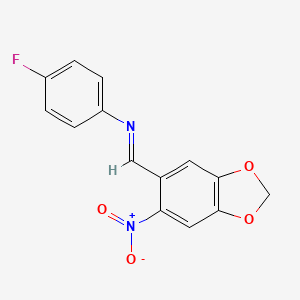
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
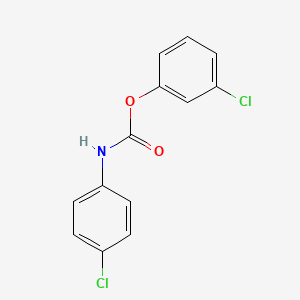
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
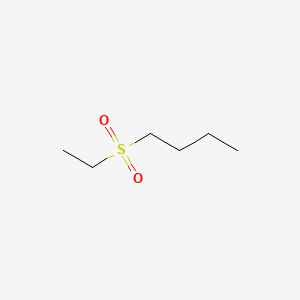

![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
